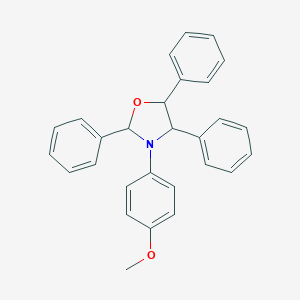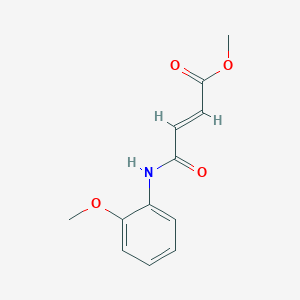
Methyl 4-(2,4,5-triphenyl-1,3-oxazolidin-3-yl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4,5-triphenyl-1,3-oxazolidin-3-yl)phenyl ether, commonly known as MTOPE, is a chemical compound with a molecular formula of C31H25NO2. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. MTOPE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Aplicaciones Científicas De Investigación
MTOPE has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. MTOPE has also been investigated for its anti-inflammatory and anti-bacterial properties. In addition, MTOPE has been used as a building block for the synthesis of other organic compounds, such as chiral ligands and polymers.
Mecanismo De Acción
The mechanism of action of MTOPE is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. MTOPE has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects
MTOPE has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of MTOPE exposure on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTOPE is its high purity and stability, which make it a reliable reagent for laboratory experiments. However, MTOPE is relatively expensive and requires specialized equipment and expertise for its synthesis. In addition, its cytotoxicity can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several potential future directions for the research on MTOPE. One area of interest is the development of MTOPE-based anti-cancer drugs with improved efficacy and reduced toxicity. Another direction is the synthesis of novel chiral ligands and polymers using MTOPE as a building block. Furthermore, the anti-inflammatory and anti-bacterial properties of MTOPE could be further explored for potential applications in the treatment of infectious and inflammatory diseases.
Conclusion
In conclusion, Methyl 4-(2,4,5-triphenyl-1,3-oxazolidin-3-yl)phenyl ether is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MTOPE and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of MTOPE is a multi-step process that involves the reaction of 4-bromoacetophenone with 2,4,5-triphenyl-1,3-oxazolidin-3-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium hydride and methyl iodide to obtain MTOPE. The overall yield of this process is around 60%, and the purity of the final product can be enhanced through recrystallization.
Propiedades
Fórmula molecular |
C28H25NO2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2,4,5-triphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C28H25NO2/c1-30-25-19-17-24(18-20-25)29-26(21-11-5-2-6-12-21)27(22-13-7-3-8-14-22)31-28(29)23-15-9-4-10-16-23/h2-20,26-28H,1H3 |
Clave InChI |
SIDWUTWAPFJZCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)